molecular formula C11H19NO3 B2366893 4-Methoxy-1-(oxolane-3-carbonyl)piperidine CAS No. 2097883-83-3

4-Methoxy-1-(oxolane-3-carbonyl)piperidine

Cat. No. B2366893
CAS RN: 2097883-83-3
M. Wt: 213.277
InChI Key: KBWFXFPEVLCBOD-UHFFFAOYSA-N
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Description

“4-Methoxy-1-(oxolane-3-carbonyl)piperidine” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .


Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . The specific chemical reactions for “this compound” are not explicitly mentioned in the search results.

Scientific Research Applications

Selective Oxyfunctionalization of Ketones

The compound 4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride, derived from a related piperidine structure, has been used in the selective oxyfunctionalization of ketones. This process allows for the regioselective introduction of oxygen atoms into specific positions of ketone molecules, enabling the synthesis of α- or γ-oxygenated carbonyl compounds with moderate to good yields under ambient temperatures. This method has been applied to various ketones, including unsymmetrical and allyl ketones, demonstrating its versatility in organic synthesis (Ren, Liu, & Guo, 1996).

Anodic Methoxylation of Piperidine Derivatives

The anodic methoxylation of N-acyl and N-sulfonyl piperidine derivatives, including those related to "4-Methoxy-1-(oxolane-3-carbonyl)piperidine," explores the electrochemical aspects of methoxylation. This research sheds light on the influence of various anodes and electrolytes on the methoxylation process, offering insights into the electrochemical modification of piperidine derivatives. The study highlights the potential for selective formation of α-monomethoxy and α,α'-dimethoxy derivatives, contributing to the field of electro-organic synthesis (Golub & Becker, 2015).

Synthesis and Structural Analysis

Research into the synthesis and structural analysis of compounds containing the piperidine moiety, such as "this compound," includes the study of their crystal structures and molecular conformations. For example, the study of t-3-Benzyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one oxime provides valuable information on the conformational preferences of piperidine rings and the impact of substituents on molecular geometry. Such insights are crucial for understanding the reactivity and interaction potential of these compounds in various chemical contexts (Jayabharathi et al., 2008).

properties

IUPAC Name

(4-methoxypiperidin-1-yl)-(oxolan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-14-10-2-5-12(6-3-10)11(13)9-4-7-15-8-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWFXFPEVLCBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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